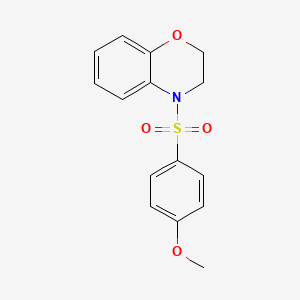

4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl methyl ether

Description

Chemical Name: 4-(2,3-Dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl methyl ether Synonyms:

- 4-[(4-Methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine

- 4-(4-Methoxybenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine

CAS Number: 861211-09-8 Molecular Formula: C₁₅H₁₅NO₄S Molar Mass: 305.35 g/mol Key Properties:

- Predicted density: ~1.3 g/cm³ (based on analogs)

- Boiling point: ~553°C (estimated)

- pKa: ~-2.83 (indicating weak acidity) .

This compound features a benzoxazine core (a six-membered ring containing oxygen and nitrogen) linked via a sulfonyl group to a methoxy-substituted phenyl ring.

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-19-12-6-8-13(9-7-12)21(17,18)16-10-11-20-15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCCHJXFTBHROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325830 | |

| Record name | 4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666246 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861211-09-8 | |

| Record name | 4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl methyl ether typically involves the reaction of appropriate benzoxazine derivatives with sulfonyl chlorides under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its functional groups enable the formation of more complex molecules through various chemical reactions:

- Oxidation and Reduction : The compound can undergo oxidation to introduce additional functional groups or reduction to alter its oxidation state, leading to different derivatives. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Studies

Research indicates that benzoxazine derivatives exhibit significant biological activities, including antimicrobial properties. Studies have shown that compounds structurally related to 4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl methyl ether can inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli . This suggests potential therapeutic applications in medicinal chemistry.

Material Science

The compound is also explored in the development of advanced materials. Its unique structure can contribute to the production of polymers and coatings with specific properties tailored for industrial applications . The sulfonyl group enhances interactions with other materials, potentially improving performance characteristics.

Case Study 1: Antimicrobial Activity

A study demonstrated that benzoxazine derivatives similar to this compound exhibited notable antimicrobial activity against common pathogens. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Study 2: Synthesis of Novel Derivatives

Recent research focused on synthesizing novel derivatives of benzoxazines through modified reaction pathways. This included using the compound as a precursor to create new aryl-substituted benzoxazines with enhanced biological properties .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl methyl ether involves its interaction with molecular targets through its functional groups. The benzoxazine ring can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table highlights key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Heterocyclic Core Variations :

- Benzoxazine vs. Benzothiazine : Replacement of oxygen with sulfur in benzothiazine (CAS 338777-93-8) increases electron-withdrawing capacity and may enhance binding to cysteine residues in enzymes .

- Benzodioxin vs. Benzoxazine : The benzodioxin analog (CAS 903855-91-4) contains two oxygen atoms, improving solubility but reducing metabolic stability compared to benzoxazine .

Substituent Effects: Phenyl vs. Thiazole/Acetamide Additions: Thiazole-containing derivatives (e.g., ) demonstrate enhanced anticancer activity due to thiazole’s role in intercalation and kinase inhibition .

Sulfonyl Group Positioning :

- In the target compound, the sulfonyl group bridges the benzoxazine and methoxyphenyl rings, creating a planar structure conducive to π-π stacking. Analogs with bulkier substituents (e.g., piperazinyl-thiazole in CAS 903855-91-4) disrupt this planarity, altering bioavailability .

Biological Activity

4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl methyl ether is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a benzoxazine ring, which is known for its diverse pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonyl group attached to a benzoxazine moiety. The molecular formula is with a molecular weight of 305.4 g/mol. The compound can be represented by the following structural formula:

Antimicrobial Properties

Research has indicated that benzoxazine derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance, benzoxazinone derivatives have demonstrated efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Cytotoxicity studies reveal that related benzoxazinone compounds possess notable antiproliferative effects on cancer cell lines. For example, certain derivatives have shown an ID50 of approximately 9.9 µM against P388 cells, indicating their potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key enzymes involved in cell proliferation.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It acts as an inhibitor of serine proteases, including human leukocyte elastase. This inhibition has implications for treating inflammatory diseases where elastase plays a role in tissue damage .

Case Studies and Research Findings

Several studies have explored the biological activities of benzoxazine derivatives:

- Study on Antimicrobial Activity : A comprehensive review highlighted the antimicrobial effects of various benzoxazinone derivatives against pathogenic bacteria and fungi. The study emphasized the structure-activity relationship (SAR) that influences their efficacy .

- Cytotoxicity in Cancer Research : Research conducted on structurally related compounds demonstrated significant cytotoxic effects on different cancer cell lines. The findings suggest that modifications to the benzoxazine core can enhance biological activity .

- Enzyme Inhibition Studies : Investigations into the enzyme inhibitory properties revealed that specific modifications to the sulfonamide group can improve the potency against elastase and other serine proteases .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl methyl ether to improve yield and purity?

Methodological Answer:

- Reaction Optimization : Use sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate intermediates, as demonstrated in analogous benzofuran syntheses . Adjust stoichiometry and reaction time to minimize side products.

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the sulfonated product. Confirm purity via HPLC (λmax ~255 nm, as seen in sulfonamide analogs) .

- Safety : Follow protocols for handling sulfonyl chlorides, including ventilation and protective equipment, due to irritant properties .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the benzoxazine ring, sulfonyl group, and methyl ether moieties. Compare with PubChem data for related benzodiazepine derivatives .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry, as done for sulfonamide derivatives in NIST databases .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~255 nm) and HPLC .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare with benzoxazine analogs in thermal studies .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, as applied to pyrrole carboxylate derivatives .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like Gaussian or GROMACS. Validate with experimental binding assays .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicological impact?

Methodological Answer:

- Biodegradation Assays : Use OECD 301 guidelines to measure mineralization in activated sludge. Monitor metabolites via LC-MS .

- Bioaccumulation : Expose model organisms (e.g., Daphnia magna) to -labeled compound. Measure tissue concentrations over time using scintillation counting .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

Methodological Answer:

Q. How can in vitro pharmacological profiling be conducted to identify potential biological targets?

Methodological Answer:

- Receptor Binding Assays : Screen against GPCR or kinase panels using radioligand displacement (e.g., -labeled ligands). Normalize data to reference standards .

- Antioxidant Activity : Use DPPH or ABTS assays, as applied to phenolic compounds, to measure radical scavenging capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.